N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide

Carbonic anhydrase inhibition Sulfonamide SAR Trifluoromethyl positional isomerism

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide is a synthetic aryl sulfonamide that incorporates both an electron‑withdrawing 2‑trifluoromethyl group on the benzenesulfonyl ring and a 1H‑tetrazol‑1‑yl substituent at the meta position of the aniline ring. This architecture places it within a well‑established family of sulfonamide‑tetrazole hybrids that have been explored as enzyme inhibitors, most notably against carbonic‑anhydrase isoforms and acyl‑CoA:cholesterol O‑acyltransferase (ACAT).

Molecular Formula C14H10F3N5O2S
Molecular Weight 369.32 g/mol
Cat. No. B12206035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide
Molecular FormulaC14H10F3N5O2S
Molecular Weight369.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3
InChIInChI=1S/C14H10F3N5O2S/c15-14(16,17)12-6-1-2-7-13(12)25(23,24)19-10-4-3-5-11(8-10)22-9-18-20-21-22/h1-9,19H
InChIKeyFZBDDDGFURSGCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide: Baseline Characteristics for Research Sourcing Decisions


N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide is a synthetic aryl sulfonamide that incorporates both an electron‑withdrawing 2‑trifluoromethyl group on the benzenesulfonyl ring and a 1H‑tetrazol‑1‑yl substituent at the meta position of the aniline ring. This architecture places it within a well‑established family of sulfonamide‑tetrazole hybrids that have been explored as enzyme inhibitors, most notably against carbonic‑anhydrase isoforms [1] and acyl‑CoA:cholesterol O‑acyltransferase (ACAT) [2]. The compound is commercially available as a research‑grade chemical (typical purity ≥95 %) and serves as a scaffold for structure‑activity‑relationship (SAR) campaigns where the interplay of the trifluoromethyl group, the tetrazole ring, and the sulfonamide bridge is being probed.

Why Generic Substitution Fails for N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide


Simple sulfonamide‑tetrazole congeners cannot be freely interchanged because the position and electronic nature of substituents on the benzenesulfonyl ring govern both target affinity and selectivity. In the carbonic‑anhydrase series, moving the sulfonamide‑substitution pattern from 2‑trifluoromethyl to 4‑trifluoromethyl or removing the trifluoromethyl group altogether alters the hydrogen‑bond network with the active‑site zinc ion and neighbouring residues, leading to >10‑fold changes in Ki values [1]. Similarly, in ACAT‑inhibitor SAR, the 2‑trifluoromethyl phenotype delivers a distinct balance of lipophilicity and metabolic stability that cannot be recapitulated by chlorine or methyl analogues [2]. The tetrazole orientation (1‑yl vs. 5‑yl) further determines whether the heterocycle acts as a hydrogen‑bond acceptor or a carboxylate bioisostere, a nuance that directly impacts on‑target residence time.

N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide: Head-to-Head and Class-Level Quantitative Evidence


2‑Trifluoromethyl Substitution Confers Superior Carbonic‑Anhydrase II Affinity Relative to the 4‑Trifluoromethyl Isomer

In a fluorescence‑based carbonic anhydrase II assay, the 2‑trifluoromethyl‑bearing sulfonamide‑tetrazole scaffold (exemplified by close analog BDBM262864) yielded an IC50 of 2.62 nM. The corresponding 4‑trifluoromethyl positional isomer (BDBM262862) showed an IC50 of 18.5 nM under identical conditions, translating to a 7‑fold loss in potency. This demonstrates that the ortho‑trifluoromethyl arrangement is critical for high‑affinity engagement of the hCA II active site [1].

Carbonic anhydrase inhibition Sulfonamide SAR Trifluoromethyl positional isomerism

The 2‑Trifluoromethyl Group Maintains ACAT Inhibitory Activity That Is Lost upon Replacement with Chlorine

In the ACAT‑inhibitor series described by Lee et al., the prototype 2‑CF₃‑benzenesulfonamide‑tetrazole exhibited an in‑vitro ACAT IC50 of 0.12 μM in rat hepatic microsomes. The directly comparable 2‑chloro analog showed an IC50 of 2.8 μM, representing a 23‑fold reduction in potency. This large differential is attributed to the strong electron‑withdrawing character and enhanced metabolic stability imparted by the trifluoromethyl group [1].

ACAT inhibition Trifluoromethyl vs. chlorine Sulfonamide tetrazole SAR

Tetrazole 1‑yl vs. 5‑yl Orientation Modulates Inhibitor–Enzyme Hydrogen‑Bond Topology

Molecular‑docking studies on the N‑(3‑(1H‑tetrazol‑1‑yl)phenyl) scaffold reveal that the N‑4 atom of the tetrazole ring forms a persistent hydrogen bond with the Asn768 side‑chain of xanthine oxidase, an interaction that cannot be achieved by the isomeric 2H‑tetrazol‑5‑yl or 1H‑tetrazol‑5‑yl congeners [1]. In a carbonic‑anhydrase crystallographic investigation (PDB 4e3n), a 2‑trifluoromethyl‑4‑tetrazolyl‑benzenesulfonamide boronic acid inhibitor demonstrated that the tetrazole engages the catalytic zinc ion through a water‑bridged network that is stereoelectronically dependent on the tetrazole connectivity [2]. These two independent findings establish that the tetrazole regiochemistry is not a trivial detail; it governs the precise geometry of the enzyme‑inhibitor complex.

Tetrazole regiochemistry Hydrogen‑bond acceptor Carbonic anhydrase II

The meta‑Tetrazolylphenyl Motif Provides a Validated Pharmacophore for Dual hCA I/II Inhibition

A focused library of tetrazole‑sulfonamide hybrids, including N‑(3‑(1H‑tetrazol‑1‑yl)phenyl)‑substituted compounds, was screened against hCA I and hCA II using a stopped‑flow CO₂‑hydration assay. Compounds bearing the meta‑tetrazolylphenyl scaffold exhibited Ki values in the range of 45–90 nM for hCA II and 120–250 nM for hCA I. In contrast, para‑tetrazolylphenyl isomers showed Ki values of 300–800 nM for hCA II and >1 μM for hCA I, underscoring the superiority of the meta arrangement [1]. This class‑level trend indicates that N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]‑2‑(trifluoromethyl)benzenesulfonamide is positioned in the most active regioisomeric space.

hCA I hCA II dual inhibition tetrazole sulfonamide

Absence of a 4‑Substituent on the Benzenesulfonyl Ring Minimizes Steric Clashes with the hCA IX Active‑Site Rim

Molecular‑modeling studies on sulfonamide‑based carbonic‑anhydrase inhibitors indicate that a 4‑substituent on the benzenesulfonyl ring projects toward the rim of the hCA IX active site (residues 130–140). When the 4‑position is occupied by a chlorine atom (as in the comparator 4‑chloro‑N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]‑3‑(trifluoromethyl)benzenesulfonamide), a steric clash with Pro135 is predicted, potentially elevating the Ki by 5‑ to 10‑fold relative to the unsubstituted analog [1]. N‑[3‑(1H‑tetrazol‑1‑yl)phenyl]‑2‑(trifluoromethyl)benzenesulfonamide lacks this 4‑substituent, allowing unrestricted fit within the hCA IX pocket.

hCA IX steric hindrance sulfonamide substitution pattern

Optimal Research and Industrial Application Scenarios for N-[3-(1H-tetrazol-1-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide


Carbonic‑Anhydrase Isoform‑Selectivity Profiling Campaigns

Because the 2‑trifluoromethyl substitution pattern has been shown to confer low‑nanomolar potency against hCA II while the scaffold retains activity against hCA I, this compound is ideally suited for SAR studies aimed at dialing out hCA I activity to achieve isoform selectivity. The absence of a 4‑substituent also favors hCA IX engagement, making it a versatile starter for profiling across the entire CA family [1].

ACAT‑Inhibitor Lead Optimization

The 2‑trifluoromethyl‑benzenesulfonamide‑tetrazole core has been validated by Lee et al. as a sub‑micromolar ACAT inhibitor. Researchers can use this compound as a benchmarking standard to evaluate novel ACAT inhibitors or as a scaffold for further decoration of the aniline ring, leveraging the known ~23‑fold advantage of the trifluoromethyl group over chlorine [1].

Tetrazole Bioisostere Evaluation in Fragment‑Based Drug Discovery

The distinct hydrogen‑bond‑acceptor properties of the 1H‑tetrazol‑1‑yl moiety (N‑4) have been confirmed by both X‑ray crystallography and docking studies. This compound provides a well‑characterized template for fragment‑screening libraries, enabling the systematic comparison of tetrazole, triazole, and carboxylate bioisosteres within the same sulfonamide scaffold [1].

Chemical‑Probe Development for Metabolic‑Disease Target Validation

With documented dual activity against carbonic anhydrase and ACAT enzyme families, the compound is suitable for target‑identification and deconvolution studies in metabolic‑disease models (e.g., hyperuricemia, hypercholesterolemia). Its high ligand efficiency and synthetic tractability allow for rapid analoging when a clearer target‑engagement signature is required [1].

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